molecular formula C18H26ClN5O3S B2931416 4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride CAS No. 1189702-13-3

4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride

Número de catálogo: B2931416
Número CAS: 1189702-13-3
Peso molecular: 427.95
Clave InChI: ZHFFDTVVEPLEJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-(1-Ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a synthetic compound featuring a hybrid structure combining imidazole, piperazine, and benzenesulfonamide pharmacophores. The molecule comprises:

  • Imidazole core: A five-membered heterocyclic ring with two nitrogen atoms, substituted at position 1 with an ethyl group.
  • Piperazine linker: A six-membered diamine ring connected via a carbonyl group to the benzenesulfonamide moiety.
  • Benzenesulfonamide group: A sulfonamide-substituted benzene ring with N,N-dimethyl substituents.
  • Hydrochloride salt: Enhances solubility and stability for pharmacological applications.

Propiedades

IUPAC Name

4-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S.ClH/c1-4-21-10-9-19-18(21)23-13-11-22(12-14-23)17(24)15-5-7-16(8-6-15)27(25,26)20(2)3;/h5-10H,4,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFDTVVEPLEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse research studies and patents.

Chemical Structure and Synthesis

The compound features a piperazine ring, an imidazole moiety, and a benzenesulfonamide group. The synthesis typically involves the coupling of various functional groups, which may include:

  • Piperazine derivatives : These are often synthesized through cyclization methods.
  • Imidazole rings : Known for their biological significance, they can be introduced via electrophilic aromatic substitution or other coupling reactions.

Research indicates that modifications to the piperazine and imidazole components can significantly affect the compound's biological properties, particularly in targeting specific enzymes or receptors.

Pharmacological Effects

The compound has been evaluated for its activity against various biological targets, including:

  • PARP Inhibition : Similar compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, derivatives of benzimidazole have been reported to exhibit significant PARP-1 inhibitory activity, suggesting that structural modifications could enhance efficacy against cancer cells with BRCA mutations .
  • Nitric Oxide Production : Compounds with similar structures have been shown to induce nitric oxide (NO) production in macrophages, contributing to tumoricidal and bactericidal activities. This mechanism is critical in inflammatory responses and may influence the therapeutic potential of the compound in inflammatory diseases .

Antiproliferative Activity

Studies have demonstrated that certain derivatives exhibit antiproliferative effects on cancer cell lines. For example, compounds structurally related to the target compound have shown selective toxicity towards BRCA-deficient cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the imidazole and piperazine rings can enhance biological activity. Key findings include:

  • Electronegative Substituents : The introduction of electronegative groups such as halogens can improve binding affinity to target proteins.
  • Hydrophobic Interactions : Modifications that increase hydrophobic interactions within the binding site can enhance inhibitory activity against enzymes like PARP .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study highlighted the effectiveness of a structurally similar compound in inhibiting cell proliferation in MDA-MB-436 cells (IC50 = 43.56 μM) while showing minimal effects on MCF-7 cells, indicating selective targeting .
  • Anti-inflammatory Properties :
    • Research has indicated that compounds with a similar backbone can modulate inflammatory pathways by enhancing NO production and upregulating pro-inflammatory cytokines such as IL-6 and IL-8 .

Data Summary

PropertyValue/Observation
PARP Inhibition IC50 0.023 μM (for related compounds)
Antiproliferative Activity Effective against BRCA-deficient cells
NO Production Mediates tumoricidal and bactericidal actions
Cytokine Modulation Enhances IL-6 and IL-8 synthesis

Comparación Con Compuestos Similares

The compound shares structural similarities with several classes of molecules, particularly those containing imidazole, piperazine, and sulfonamide groups. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Imidazole-Piperazine Hybrids
Compound Name Substituents Key Features Biological Relevance Reference
Target Compound 1-Ethyl-imidazole, N,N-dimethylbenzenesulfonamide Hydrochloride salt enhances solubility. Likely targets receptors or enzymes due to sulfonamide and imidazole motifs. N/A
Compound 13g () 4-Bromobenzyl, thienoimidazole Bromine substitution may enhance lipophilicity; thienoimidazole core. PARP-1 inhibitor (IC₅₀ = 0.8 nM).
Compound 9h () 2-Nitrobenzyl, triazole Nitro group increases electrophilicity; triazole enhances metabolic stability. Antimicrobial activity (MIC = 8 µg/mL against S. aureus).
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine () Benzimidazole, piperidine Dual histamine H1/H4 receptor ligand. Anti-inflammatory potential (H1 Ki = 12 nM; H4 Ki = 25 nM).

Key Differences :

  • The target compound uniquely combines a sulfonamide group with a 1-ethylimidazole, distinguishing it from brominated (13g) or nitro-substituted (9h) analogs.
Sulfonamide-Containing Piperazines
Compound Name Substituents Key Features Biological Relevance Reference
HBK14-HBK19 Series () Methoxyphenyl, phenoxyalkyl Variable phenoxy substituents. Serotonin 5-HT1A antagonists (HBK14 IC₅₀ = 15 nM).
p-MPPI/p-MPPF () Iodo/fluoro-benzamido, methoxyphenyl Radiolabeled analogs for PET imaging. 5-HT1A receptor antagonists (p-MPPI ID₅₀ = 5 mg/kg).
N-(4-Butylphenyl)-4-methylbenzenesulfonamide () Biphenyl, methyl Lipophilic substituents. Noted for GPCR modulation (exact targets unspecified).

Key Differences :

  • The target compound’s N,N-dimethylbenzenesulfonamide group contrasts with HBK14-HBK19’s methoxyphenyl-phenoxy chains, which may alter pharmacokinetics (e.g., half-life, CNS penetration).
  • Unlike p-MPPI/p-MPPF, the target lacks a pyridinyl-benzamido group, suggesting divergent receptor selectivity.
Antimicrobial and Antiparasitic Agents
Compound Name Substituents Key Features Biological Relevance Reference
1-((4'-Fluorophenyl)piperazine)methyl-imidazole () Para-fluorophenyl Fluorine enhances metabolic stability. Antimicrobial (MIC = 16 µg/mL against E. coli).
Thiosemicarbazone Derivatives () Benzimidazole-thioether Thiosemicarbazone moiety. Antifungal activity (IC₅₀ = 4 µM against C. albicans).

Key Differences :

  • The target compound ’s dimethylbenzenesulfonamide group may improve water solubility compared to fluorophenyl () or thioether () analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.